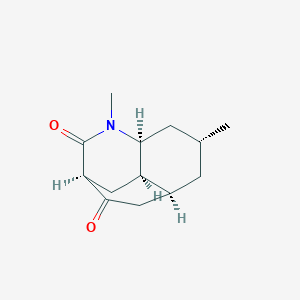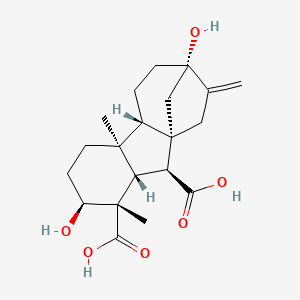
gibberellin A18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A18 is a C20-gibberellin, initially identified in Lupinus luteus, that is gibberellin A12 in which extra hydroxy substituents are present at the 2beta- and 7alpha-positions. It has a role as a plant metabolite. It is a C20-gibberellin and a dicarboxylic acid. It derives from a gibberellin A12.
Scientific Research Applications
Biosynthesis Pathways : Gibberellins (GAs), including Gibberellin A18, are synthesized through two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. Research on Arabidopsis seedlings has shown that both pathways contribute to the biosynthesis of GAs, with the MEP pathway predominantly synthesizing GAs (Kasahara et al., 2002).
Role in Plant Development : Gibberellins, including Gibberellin A18, play a crucial role in plant growth and development. They regulate gene expression by promoting the degradation of DELLA proteins, which are transcriptional regulators. This process is mediated by binding to a nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1) (Murase et al., 2008).
Effect on Fruits and Seeds : In the context of Pisum sativum (pea) development, Gibberellins A1, A8, A20, and A29, which likely include Gibberellin A18, have been identified in pods and seeds. These gibberellins play a role in pod growth and seed development (García-Martínez et al., 2004).
Impact on Plant Growth Patterns : Gibberellins, including A18, affect plant growth patterns like shoot elongation, leaf growth, and breaking various forms of dormancy. They have a distinct mode of action compared to other plant hormones like auxins (Brian, 1959).
GA Receptors and Signaling : GID1, a soluble receptor for gibberellins, including Gibberellin A18, plays a significant role in GA signaling. This receptor binds to biologically active GAs and mediates their signaling pathways, which are crucial for many developmental processes in plants (Ueguchi-Tanaka et al., 2005).
Comparative Bioassays : Various gibberellins, including A18, have been compared in several plant bioassays to understand their specific activities and species-specific responses (Crozier et al., 1970).
Metabolism Regulation : The metabolism of gibberellins, including A18, is tightly regulated by developmental, hormonal, and environmental signals. This regulation is key to their role as growth regulators in plants (Yamaguchi, 2008).
Control of GA Levels : Research on peas has shown that light exposure can significantly reduce levels of Gibberellin A1, which might be indicative of similar responses in Gibberellin A18, affecting plant growth and development (Reid et al., 2002).
Localization and Transport : The movement and localization of gibberellins in plants, including A18, are crucial for their role in regulating growth and development. Research is ongoing to understand how these hormones are transported and where they accumulate in plants (Binenbaum et al., 2018).
Agronomic Applications : Manipulating gibberellin levels, including A18, through genetic alteration or exogenous application, is a strategy for optimizing plant growth and yields in agriculture (Gao & Chu, 2020).
properties
Product Name |
gibberellin A18 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5S,8S,9S,12S)-5,12-dihydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O6/c1-10-8-19-9-20(10,26)7-4-11(19)17(2)6-5-12(21)18(3,16(24)25)14(17)13(19)15(22)23/h11-14,21,26H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12-,13+,14-,17-,18+,19-,20-/m0/s1 |
InChI Key |
GPOAVBQIYNXVEA-JOJUGDBLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



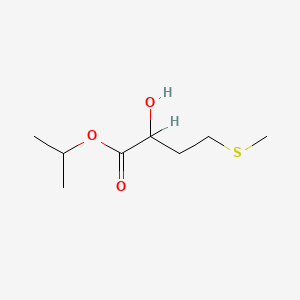

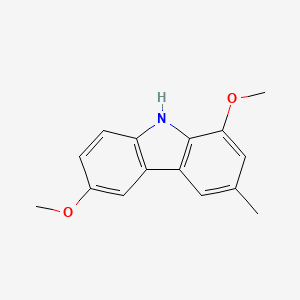
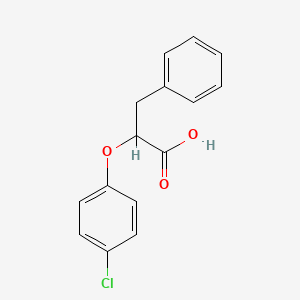
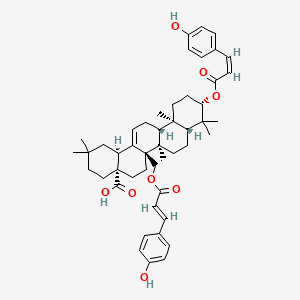
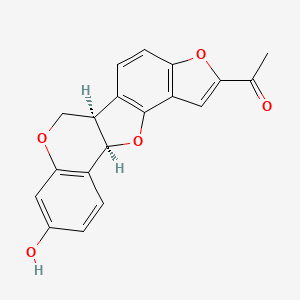
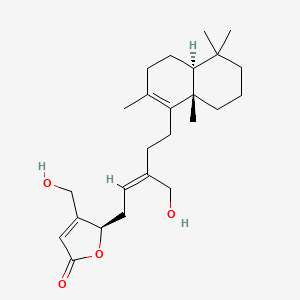
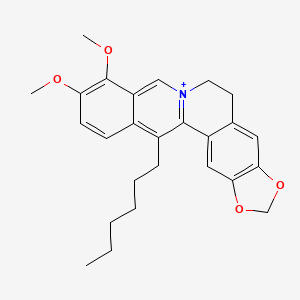

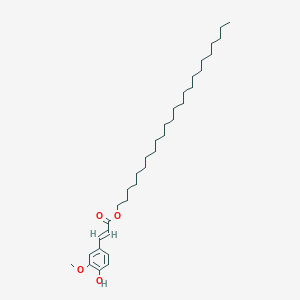
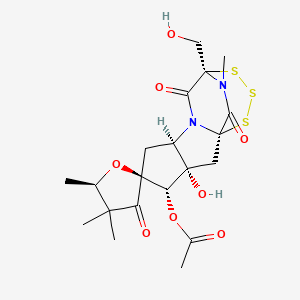
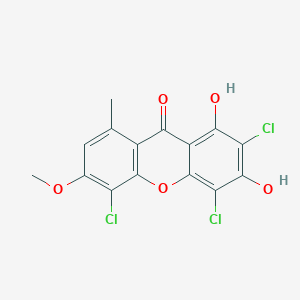
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
